Tetramethylammonium ferricyanide, 97%

描述

Significance of the Hexacyanoferrate(III) Anion in Contemporary Chemical Research

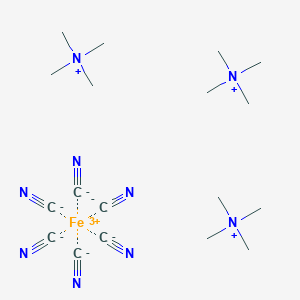

The ferricyanide (B76249) anion, systematically named hexacyanoferrate(III), possesses the chemical formula [Fe(CN)₆]³⁻. wikipedia.org This complex ion is characterized by a central iron(III) cation in a low-spin state, octahedrally coordinated to six cyanide ligands. wikipedia.org The structure exhibits Oₕ symmetry. wikipedia.org

A cornerstone of its scientific importance lies in its electrochemical behavior. The hexacyanoferrate(III) anion participates in a highly reversible, one-electron reduction to form the ferrocyanide ion, [Fe(CN)₆]⁴⁻. wikipedia.org This redox couple is a fundamental standard in the field of electrochemistry, involving no making or breaking of the stable iron-carbon bonds. wikipedia.org

[Fe(CN)₆]³⁻ + e⁻ ⇌ [Fe(CN)₆]⁴⁻

Beyond electrochemistry, hexacyanoferrate(III) serves as a valuable oxidant in various organic chemistry syntheses. wikipedia.org Its reaction with iron(II) salts yields the intensely colored and highly stable pigment, Prussian blue. wikipedia.org The anion is also a model compound for investigating the kinetics and mechanisms of electron transfer reactions, which can be catalyzed by metal nanoparticles. nih.gov In these studies, the reduction of ferricyanide to ferrocyanide serves as a benchmark reaction. nih.gov Furthermore, its reactivity is explored in various chemical systems, such as its reaction with hydrogen peroxide, where the hydroperoxide ion acts as the principal reducing species. cdnsciencepub.com

Role of the Tetramethylammonium (B1211777) Counter-Ion in Modulating Hexacyanoferrate Reactivity and Structure

The tetramethylammonium cation, [N(CH₃)₄]⁺, is the simplest quaternary ammonium (B1175870) cation, comprising a central nitrogen atom tetrahedrally bonded to four methyl groups. wikipedia.org With an ionic radius of approximately 0.322 nm, it is a relatively large and hydrophilic cation used to isolate anionic species like hexacyanoferrate(III). wikipedia.org

While often considered non-polarizing, computational studies indicate the exterior of the tetramethylammonium ion is polarized positive. nih.gov The presence of a large, organic cation like tetramethylammonium can significantly alter the properties of the hexacyanoferrate(III) salt compared to its inorganic counterparts, such as potassium ferricyanide. For instance, the formal potential of the ferricyanide/ferrocyanide redox couple can be tuned by the choice of the quaternary ammonium cation. acs.org Conductivity studies on aqueous solutions of tetramethylammonium hexacyanoferrate(III) have been conducted to probe the extent of ion-pairing and other solution-state behaviors. acs.org

Scope and Research Imperatives for Tetramethylammonium Hexacyanoferrate(III)

Tetramethylammonium ferricyanide, with a purity of 97%, is an organometallic compound primarily utilized for laboratory and research purposes. cymitquimica.comamericanelements.comstrem.com It serves as a precursor and building block in the synthesis of more complex materials, such as bimetallic coordination polymers. nih.govamericanelements.com

Key research imperatives for this compound include detailed crystallographic studies to precisely map the three-dimensional arrangement and intermolecular interactions between the bulky [N(CH₃)₄]⁺ cations and the [Fe(CN)₆]³⁻ anions. nih.gov Such structural insights are fundamental to crystal engineering. nih.gov The compound's enhanced solubility in organic solvents, relative to inorganic ferricyanide salts, makes it a candidate for electrochemical studies in non-aqueous media. acs.org Further investigation into its utility as a specialized oxidant in organic synthesis is warranted, as the cation could potentially influence reaction selectivity and pathways. The compound is also an ideal system for fundamental research into ion-pairing dynamics and electron-transfer kinetics in solution. acs.org

Interactive Data Table: Properties of Tetramethylammonium ferricyanide, 97%

| Property | Value | Source |

|---|---|---|

| Chemical Name | Tetramethylammonium ferricyanide | cymitquimica.comstrem.com |

| CAS Number | 14591-44-7 | strem.com |

| Molecular Formula | C₁₈H₃₆FeN₉ | cymitquimica.comamericanelements.comstrem.com |

| Molecular Weight | 434.38 g/mol | cymitquimica.comamericanelements.comstrem.com |

| Purity | 97% | cymitquimica.comstrem.com |

| Appearance | Yellow crystals | cymitquimica.comamericanelements.comstrem.com |

| Exact Mass | 434.244305 g/mol | americanelements.com |

属性

IUPAC Name |

iron(3+);tetramethylazanium;hexacyanide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H12N.6CN.Fe/c3*1-5(2,3)4;6*1-2;/h3*1-4H3;;;;;;;/q3*+1;6*-1;+3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXXNZJVUJDHSAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36FeN9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodological Advancements for Tetramethylammonium Hexacyanoferrate Iii

Controlled Synthesis of Tetramethylammonium (B1211777) Hexacyanoferrate(III) Derivatives and Analogues

The controlled synthesis of derivatives and analogues of tetramethylammonium hexacyanoferrate(III) is crucial for tuning its physicochemical properties. This can be achieved by modifying either the cation or the anion of the complex.

Derivatives through Anion Modification:

Modification of the hexacyanoferrate(III) anion, [Fe(CN)₆]³⁻, can lead to a range of derivatives. One approach involves the substitution of one or more cyanide ligands with other suitable ligands. While specific literature on the direct derivatization of tetramethylammonium hexacyanoferrate(III) is limited, principles from the broader chemistry of hexacyanoferrates can be applied. For instance, the photosubstitution reactions of hexacyanoferrate(III) in the presence of various ligands could yield derivatives with altered electronic and steric properties.

Analogues through Cation Modification:

The synthesis of analogues by replacing the tetramethylammonium cation with other quaternary ammonium (B1175870) cations offers a direct route to modify the crystal structure and, consequently, the material's properties. A study on the conductivity of dilute aqueous solutions of tetramethylammonium hexacyanoferrate(III) also investigated its tetraethylammonium (B1195904) and benzyltrimethylammonium (B79724) analogues, highlighting the interest in comparing properties based on the cation. researchgate.net The synthesis of such analogues typically involves the metathesis reaction between a soluble salt of the desired quaternary ammonium cation (e.g., tetraethylammonium bromide) and a soluble ferricyanide (B76249) salt (e.g., potassium ferricyanide). The general reaction for the synthesis of a tetraalkylammonium hexacyanoferrate(III) salt is as follows:

3 R₄N⁺X⁻ + K₃[Fe(CN)₆] → (R₄N)₃[Fe(CN)₆] + 3 KX

where R represents an alkyl group and X is a halide. The choice of the alkyl group (R) significantly influences the steric hindrance and the packing of the ions in the crystal lattice.

A convenient synthesis for tris(tetraethylammonium) hexacyanoferrate(III) has been reported, which can be adapted for other tetraalkylammonium analogues. acs.org This method provides a pathway to tune the redox potential of the hexacyanoferrate(III) oxidant. acs.org The synthesis of various quaternary ammonium salts via the alkylation of amines is a well-established field in organic chemistry, providing a wide array of potential cationic precursors for new analogues. libretexts.orgacs.org

Table 1: Examples of Quaternary Ammonium Cations for the Synthesis of Hexacyanoferrate(III) Analogues

| Quaternary Ammonium Cation | Formula | Potential Synthetic Precursor |

| Tetramethylammonium | [(CH₃)₄N]⁺ | Tetramethylammonium hydroxide (B78521), Tetramethylammonium chloride |

| Tetraethylammonium | [(C₂H₅)₄N]⁺ | Tetraethylammonium bromide, Tetraethylammonium hydroxide |

| Tetrapropylammonium | [(C₃H₇)₄N]⁺ | Tetrapropylammonium bromide |

| Tetrabutylammonium (B224687) | [(C₄H₉)₄N]⁺ | Tetrabutylammonium bromide, Tetrabutylammonium fluoride |

| Benzyltrimethylammonium | [C₆H₅CH₂N(CH₃)₃]⁺ | Benzyltrimethylammonium chloride |

Exploration of Novel Precursor Combinations and Reaction Conditions

The properties of tetramethylammonium hexacyanoferrate(III) are highly dependent on the precursors and reaction conditions employed during its synthesis. Research into novel precursor combinations and the optimization of reaction parameters are key to controlling particle size, morphology, and purity.

Novel Precursor Combinations:

The conventional synthesis of Prussian blue analogues (PBAs) involves the co-precipitation of a metal salt and a hexacyanoferrate complex. royalsocietypublishing.org For tetramethylammonium hexacyanoferrate(III), this would typically involve reacting a tetramethylammonium salt with a ferricyanide salt. Novel approaches could explore:

Varying the Tetramethylammonium Salt: Instead of the commonly used tetramethylammonium chloride or bromide, precursors like tetramethylammonium hydroxide acs.orgmdpi.com or tetramethylammonium methyl carbonate numberanalytics.com could be employed. Tetramethylammonium hydroxide, for example, can be synthesized through various methods, including electrolysis. researchgate.net The use of different anions in the tetramethylammonium salt can influence the reaction kinetics and the final product's purity.

Alternative Ferricyanide Sources: While potassium ferricyanide (K₃[Fe(CN)₆]) is a common precursor, using other soluble ferricyanide salts could alter the impurity profile of the final product.

Single-Source Precursors: The development of single-source precursors, which contain both the tetramethylammonium cation and the ferricyanide anion in one molecule, could offer better control over stoichiometry and morphology. Although not yet reported for this specific compound, this strategy has been successful for other Prussian blue analogues. acs.org

Influence of Reaction Conditions:

The reaction conditions play a critical role in the synthesis of hexacyanoferrates. Key parameters that can be varied include:

Solvent: While aqueous solutions are common, the use of non-aqueous solvents or solvent mixtures can affect the solubility of precursors and products, thereby influencing nucleation and growth.

Temperature: Temperature affects reaction rates and can be used to control the crystallinity and particle size of the final product.

pH: The pH of the reaction medium can influence the stability of the hexacyanoferrate complex and the morphology of the resulting particles. Studies on iron hexacyanoferrate have shown that synthesis pH significantly impacts particle size and water content. nsf.govresearchgate.net

Concentration of Precursors: The concentration of the reacting species can determine whether the reaction is under kinetic or thermodynamic control, affecting the final morphology.

Presence of Additives: Chelating agents or surfactants can be used to control the growth of nanoparticles and prevent agglomeration. nih.gov

Table 2: Influence of Reaction Parameters on Prussian Blue Analogue Synthesis

| Parameter | Effect on Product Properties | Reference |

| Precursor Concentration | Affects particle size and morphology. | royalsocietypublishing.org |

| Temperature | Influences crystallinity and reaction rate. | royalsocietypublishing.org |

| pH | Impacts particle size, water content, and redox activity. | nsf.govresearchgate.net |

| Solvent System | Can alter nucleation, growth, and morphology. | researchgate.net |

| Additives (e.g., EDTA, PVA) | Controls particle size and prevents agglomeration. | researchgate.netnih.gov |

Green Chemistry Approaches in Hexacyanoferrate(III) Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of nanomaterials to reduce environmental impact and improve efficiency. researchgate.net These approaches are highly relevant for the synthesis of tetramethylammonium hexacyanoferrate(III).

Biomimetic Synthesis and Use of Plant Extracts:

A promising green route is the use of biological systems or their extracts for the synthesis of nanoparticles. researchgate.netresearchgate.netnih.gov Plant extracts, rich in phytochemicals like polyphenols and flavonoids, can act as reducing and capping agents, offering a cost-effective and environmentally friendly alternative to conventional chemical methods. nih.govnih.govmdpi.com For instance, extracts from Azadirachta indica have been used to synthesize cadmium and manganese hexacyanoferrates. researchgate.net Similarly, green tea extracts have been employed in the synthesis of silver-doped metal hexacyanoferrates. researchgate.net This approach could be adapted for tetramethylammonium hexacyanoferrate(III) by using a suitable plant extract in the presence of tetramethylammonium and ferricyanide precursors.

Ultrasound-Assisted Synthesis (Sonochemistry):

Sonochemistry utilizes high-intensity ultrasound waves to create acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. numberanalytics.comresearchgate.net This process generates localized hot spots with extremely high temperatures and pressures, accelerating reaction rates and leading to the formation of nanoparticles with unique properties. researchgate.netnih.govnih.gov Ultrasound-assisted synthesis is considered a green method due to its high energy efficiency and reduced reaction times. nih.gov The sonochemical synthesis of Prussian blue nanocubes from a single-source precursor has been demonstrated, suggesting its applicability to tetramethylammonium hexacyanoferrate(III). acs.orgresearchgate.net

Microwave-Assisted Synthesis:

Microwave-assisted synthesis is another energy-efficient green chemistry tool that can significantly reduce reaction times, often from hours to minutes, and improve product yields. mdpi.comscispace.comtandfonline.com Microwaves directly heat the reactants, leading to rapid and uniform heating. This technique has been successfully used for the synthesis of various coordination complexes, including those of Schiff bases with metal ions. tandfonline.comrsc.org The application of microwave irradiation to a mixture of tetramethylammonium and ferricyanide precursors could offer a rapid and efficient route to the desired product.

Table 3: Comparison of Green Synthesis Methods for Nanomaterials

| Synthesis Method | Principle | Advantages | Potential Application for [(CH₃)₄N]₃[Fe(CN)₆] |

| Plant Extract-Mediated | Phytochemicals act as reducing and capping agents. | Eco-friendly, cost-effective, simple. | Use of plant extracts with tetramethylammonium and ferricyanide salts. |

| Ultrasound-Assisted | Acoustic cavitation creates localized high temperature and pressure. | Rapid reaction rates, enhanced yields, control over morphology. | Sonication of a solution containing the precursor salts. |

| Microwave-Assisted | Direct and rapid heating of reactants via microwave irradiation. | Reduced reaction times, higher yields, increased purity. | Microwave irradiation of a precursor mixture in a suitable solvent. |

Advanced Structural Elucidation and Solid State Investigations of Tetramethylammonium Hexacyanoferrate Iii

X-ray Crystallographic Analysis of Tetramethylammonium (B1211777) Hexacyanoferrate(III) and Related Systems

X-ray crystallography is the definitive method for determining the precise atomic arrangement within a crystalline solid. For salts containing the tetramethylammonium cation, such as tetramethylammonium fluorochromate(VI) and tetramethylammonium pertechnetate, crystallographic studies reveal not just the bond lengths and angles within the ions but also their packing in the lattice. mdpi.comresearchgate.net In the case of hexacyanoferrate(III) complexes, X-ray diffraction elucidates the octahedral coordination geometry of the iron center and the linear nature of the cyanide ligands. The analysis of tetramethylammonium hexacyanoferrate(III) involves understanding how the large, roughly spherical [N(CH₃)₄]⁺ cations pack efficiently with the octahedral [Fe(CN)₆]³⁻ anions.

In related systems, such as tetrabutylammonium (B224687) tetrachloroferrate(III), the crystal structure is composed of discrete cations and anions. asianpubs.org Similarly, the structure of tetramethylammonium hexacyanoferrate(III) is expected to consist of distinct [N(CH₃)₄]⁺ and [Fe(CN)₆]³⁻ ions arranged in a specific three-dimensional lattice. The crystal system and space group for such ionic compounds are dictated by the relative sizes and shapes of the constituent ions and the interactions between them. For instance, tetramethylammonium hexafluorophosphate, [N(CH₃)₄]PF₆, crystallizes in a tetragonal unit cell, providing a potential model for comparison. capes.gov.br

Table 1: Representative Crystallographic Data for a Related Tetramethylammonium Salt (Data based on Tetramethylammonium Pertechnetate, a comparable 1:1 salt)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 5.9320 |

| b (Å) | 6.0678 |

| c (Å) | 6.1140 |

| Z (Formula units/cell) | 4 |

| Anion Geometry | Tetrahedral (slightly distorted) |

| Cation Geometry | Tetrahedral |

| Key Interaction | C–H···O hydrogen bonds |

| This interactive table is based on data for a similar tetramethylammonium salt to illustrate typical crystallographic parameters. mdpi.com |

The crystal packing in tetramethylammonium hexacyanoferrate(III) is primarily governed by electrostatic forces between the positively charged [N(CH₃)₄]⁺ cations and the negatively charged [Fe(CN)₆]³⁻ anions. Beyond these strong ionic forces, weaker intermolecular interactions, including van der Waals forces and non-conventional hydrogen bonds, play a crucial role in the final solid-state architecture. nih.gov The large volume of the tetramethylammonium cations and the octahedral shape of the hexacyanoferrate(III) anions dictate a packing arrangement where the cations fill the voids created by the anions.

In analogous structures like organoammonium tetraphenylborates and tetramethylammonium pertechnetate, close contacts of the C-H···X type (where X is an electronegative atom like N, O, or a halogen) are prevalent. mdpi.comdal.ca For tetramethylammonium hexacyanoferrate(III), the key interactions of this type are C-H···N contacts between the methyl hydrogens of the cation and the nitrogen atoms of the cyanide ligands on the anion. dal.ca These interactions, though weak, are numerous and collectively contribute to the stability of the crystal lattice. The analysis of these non-covalent interactions is critical for understanding the material's physical properties.

While conventional hydrogen bonds (e.g., O-H···O, N-H···N) are absent, tetramethylammonium hexacyanoferrate(III) features a network of weak C-H···N hydrogen bonds. dal.ca The methyl groups of the [N(CH₃)₄]⁺ cation act as weak hydrogen bond donors, interacting with the nitrogen lone pairs of the [Fe(CN)₆]³⁻ cyanide ligands, which serve as acceptors. mdpi.com The directionality of these interactions, though less pronounced than in classical hydrogen bonds, influences the orientation of the ions relative to each other. nih.gov

These C-H···N interactions link the cations and anions into a complex three-dimensional supramolecular architecture. srce.hrnih.gov The hexacyanometallate anions often act as versatile building blocks in constructing such networks. The resulting architecture can be viewed as a self-assembled ensemble where the geometry and charge distribution of the individual ions direct their aggregation into an ordered, crystalline solid. nih.govnih.gov In a related hydrated complex, extensive hydrogen bonding involving water molecules, cations, and anions creates a robust 3D network, highlighting the importance of all components in defining the final structure. srce.hr

Table 2: Typical Parameters for C-H···N Hydrogen Bonds

| Donor-H···Acceptor | D···A Distance (Å) | D-H···A Angle (°) |

| C-H···N | 3.2 - 3.8 | 140 - 170 |

| This interactive table provides typical geometric values for weak hydrogen bonds found in organoammonium salts. dal.ca |

Crystals containing molecular ions like tetramethylammonium often exhibit structural phase transitions as a function of temperature or pressure. tandfonline.comnih.gov These transitions are frequently associated with changes in the dynamic behavior of the cations. At higher temperatures, the tetramethylammonium cations may undergo rapid, nearly isotropic reorientation within the crystal lattice. nih.gov As the temperature is lowered, this rotational motion can become restricted or freeze into a specific orientation, leading to a change in crystal symmetry and a structural phase transition.

In tetra(isopropylammonium) decachlorotricadmate(II), for example, successive phase transitions are driven by the interplay between the thermally activated disorder of the cations and the formation of stabilizing N-H···Cl hydrogen bonds at lower temperatures. nih.gov A similar mechanism can be expected for tetramethylammonium hexacyanoferrate(III). The transition from a high-temperature, high-symmetry phase (with disordered cations) to a low-temperature, lower-symmetry phase (with ordered cations) would be driven by the optimization of the weak C-H···N hydrogen bonding network. nih.govnih.gov Such transitions can be detected by techniques like differential scanning calorimetry (DSC) and variable-temperature X-ray diffraction.

Spectroscopic Probing of Molecular Structure and Coordination Environment

Spectroscopic techniques are indispensable for corroborating crystallographic findings and for studying the dynamic and electronic properties of materials. Vibrational (IR, Raman) and nuclear magnetic resonance (NMR) spectroscopies provide detailed information on the bonding within the ions and the interactions between them.

The vibrational spectra of tetramethylammonium hexacyanoferrate(III) are characterized by the distinct modes of the [N(CH₃)₄]⁺ cation and the [Fe(CN)₆]³⁻ anion. The tetramethylammonium ion has a tetrahedral symmetry, and its characteristic IR and Raman bands include C-H stretching and bending modes, as well as skeletal vibrations of the C-N framework. capes.gov.brchemicalbook.com

The hexacyanoferrate(III) anion provides a particularly informative spectroscopic probe. The most prominent feature is the cyanide stretching vibration (ν(C≡N)), which is both IR and Raman active. For hexacyanoferrate(III), this band typically appears in the 2100–2150 cm⁻¹ region. Its exact position is sensitive to the oxidation state of the iron (shifting to a lower frequency for hexacyanoferrate(II)) and the crystalline environment, including cation-anion interactions. capes.gov.br The Fe-C stretching and C-Fe-C bending modes occur at much lower frequencies and provide direct information about the coordination environment of the iron center.

Table 3: Characteristic Vibrational Frequencies (cm⁻¹) for Tetramethylammonium Hexacyanoferrate(III)

| Assignment | IR / Raman | Approximate Frequency (cm⁻¹) | Comments |

| ν(C-H) of [N(CH₃)₄]⁺ | IR, Raman | 2900 - 3100 | C-H stretching modes. |

| ν(C≡N) of [Fe(CN)₆]³⁻ | IR, Raman | ~2118 | Strong, sharp band. Position is sensitive to the metal oxidation state. |

| δ(CH₃) of [N(CH₃)₄]⁺ | IR, Raman | 1400 - 1500 | C-H bending modes. |

| ν(C-N) of [N(CH₃)₄]⁺ | IR, Raman | 900 - 1000 | Skeletal modes of the cation. |

| ν(Fe-C) of [Fe(CN)₆]³⁻ | IR, Raman | 400 - 600 | Iron-carbon stretching modes. |

| This interactive table is compiled from typical data for tetramethylammonium and hexacyanoferrate salts. capes.gov.brchemicalbook.comchemicalbook.com |

Solid-state NMR spectroscopy is a powerful tool for investigating the local environment and dynamic behavior of the tetramethylammonium cation. nih.gov Techniques using ¹H, ²H, ¹³C, and ¹⁴N NMR can provide quantitative information about molecular motion over a wide range of timescales. researchgate.net For the [N(CH₃)₄]⁺ cation, studies on related systems like methylammonium (B1206745) lead halide perovskites show that the organic cation undergoes fast, jump-like reorientations at room temperature. researchgate.netresearchgate.net By analyzing NMR lineshapes and relaxation times as a function of temperature, it is possible to determine the correlation times and activation energies for these rotational motions. researchgate.net

NMR can also probe the interactions between the cation and the paramagnetic [Fe(CN)₆]³⁻ anion. The paramagnetic nature of the ferricyanide (B76249) ion will significantly influence the NMR spectra, causing large shifts and rapid relaxation of nearby nuclei, particularly the ¹H and ¹³C nuclei of the cation. While this complicates spectral interpretation, it also provides a sensitive probe of cation-anion proximity. In solution, ¹H NMR can be used to study complexation and ion-pairing, as demonstrated in studies of hexacyanoferrate(II) with cyclodextrin (B1172386) hosts, where changes in chemical shifts indicate the inclusion of the anion within the host cavity. rsc.org A similar approach can reveal details about the strength and nature of the cation-anion association in solution for tetramethylammonium hexacyanoferrate(III).

Electrochemical Behavior and Electron Transfer Mechanisms of Tetramethylammonium Hexacyanoferrate Iii

Fundamental Electrochemistry of the Hexacyanoferrate(III)/Hexacyanoferrate(II) Redox Couple with Tetramethylammonium (B1211777) Counter-Ions

The core electrochemical reaction involves the one-electron reduction of the ferricyanide (B76249) anion, [Fe(CN)₆]³⁻, to the ferrocyanide anion, [Fe(CN)₆]⁴⁻. This process is generally electrochemically reversible. phadkeinstruments.com The tetramethylammonium cation, while not directly participating in the electron transfer, influences the environment at the electrode-solution interface and the stability of the charged species.

Cyclic voltammetry (CV) is a principal technique for investigating the hexacyanoferrate system. mnstate.edu A typical cyclic voltammogram for a reversible one-electron process like the [Fe(CN)₆]³⁻/[Fe(CN)₆]⁴⁻ couple displays a pair of peaks: a cathodic peak corresponding to the reduction of [Fe(CN)₆]³⁻ and an anodic peak for the oxidation of [Fe(CN)₆]⁴⁻. phadkeinstruments.comcurrentseparations.com

Key parameters derived from CV include the formal reduction potential (E⁰'), which is calculated as the midpoint of the anodic and cathodic peak potentials (Epa and Epc), and the peak potential separation (ΔEp = Epa - Epc). currentseparations.com For an ideal reversible system, ΔEp is theoretically 57/n mV (where n is the number of electrons transferred), and the ratio of anodic to cathodic peak currents (ipa/ipc) is unity. currentseparations.com

In studies involving tetra-alkyl-ammonium hexacyanoferrate salts, cyclic voltammetry at a glassy carbon electrode reveals the characteristic reversible behavior. For instance, the cyclic voltammogram of 2 mM tetrabutylammonium (B224687) hexacyanoferrate(III) in anhydrous acetonitrile (B52724) shows a well-defined redox couple. researchgate.net Chronoamperometric experiments, which measure current as a function of time following a potential step, can be used to determine diffusion coefficients of the electroactive species.

Table 1: Key Parameters from Cyclic Voltammetry of a Reversible System

| Parameter | Description | Ideal Value (for n=1) |

|---|---|---|

| E⁰' | Formal Redox Potential | (Epa + Epc) / 2 |

| ΔEp | Peak Potential Separation | ~57 mV |

| ipa/ipc | Peak Current Ratio | 1 |

Data derived from fundamental electrochemical principles. currentseparations.com

The kinetics of electron transfer for the hexacyanoferrate couple are sensitive to the nature of the electrode surface. Studies have been conducted on various interfaces, including glassy carbon, platinum, and polymer-modified electrodes. currentseparations.comdcu.ienih.gov The rate of electron transfer can be influenced by surface cleanliness, crystallographic orientation, and the presence of adsorbed species.

Influence of Tetramethylammonium Counter-Ion on Redox Potentials and Electron Transfer Rates

The choice of counter-ion has a discernible effect on the electrochemical properties of the hexacyanoferrate couple. The interaction between the tetramethylammonium cation and the hexacyanoferrate anions is a key factor. acs.org This interaction can lead to the formation of ion pairs or complexes in solution. nih.gov

The formation of these associates, such as a polycation-[Fe(CN)₆]⁴⁻/³⁻ complex, can shift the midpoint potential of the redox couple compared to when the counter-ion is absent or is a simple inorganic ion. nih.gov This shift is attributed to the different stabilization energies provided by the cation to the oxidized ([Fe(CN)₆]³⁻) and reduced ([Fe(CN)₆]⁴⁻) forms of the complex. Conductivity studies of dilute aqueous solutions of tetramethylammonium hexacyanoferrate(III) and similar salts provide evidence for specific ion interactions. acs.org The larger size and lower charge density of TMA⁺ compared to K⁺ can lead to weaker ion pairing in aqueous solutions but more significant effects in less polar, non-aqueous solvents.

Spectroelectrochemical Investigations of Intermediates and Reaction Pathways

Spectroelectrochemistry combines electrochemical techniques with spectroscopic measurements to provide real-time information about the species generated at an electrode. ethernet.edu.et Techniques like in-situ Fourier-transform infrared (FTIR) and X-ray absorption spectroscopy (XAS) have been used to characterize the products of hexacyanoferrate redox reactions. researchgate.net

For example, studies on the electrochemical oxidation of tetrabutylammonium hexacyanoferrate(III) in acetonitrile have utilized FTIR and XAS spectroelectrochemistry to identify the resulting products. researchgate.net These investigations have shown that the oxidation of [Fe(CN)₆]³⁻ is proposed to proceed through a transient Fe(IV) intermediate. This unstable species then undergoes a reductive elimination reaction to form a more stable product, identified as cis-[Fe(CN)₄(CH₃CN)₂]¹⁻ in acetonitrile. researchgate.net The use of optically transparent electrodes is crucial for these transmission spectroscopic measurements. ethernet.edu.et

Table 2: Spectroscopic Data for Iron Cyanide Species in Acetonitrile

| Species | State | Spectroscopic Method | Key Finding |

|---|---|---|---|

| [Fe(CN)₆]³⁻ | Initial Reactant | FTIR / XAS | Characterized as a stable Fe(III) complex. researchgate.net |

| Fe(IV) intermediate | Transient | Proposed from reaction pathway | Tentative intermediate in the oxidation process. researchgate.net |

| ***cis*-[Fe(CN)₄(CH₃CN)₂]¹⁻** | Stable Product | FTIR / XAS | Identified as the final stable product of oxidation. researchgate.net |

Based on spectroelectrochemical studies of ferricyanide oxidation. researchgate.net

Electrochemical Reactivity in Non-Aqueous and Mixed Solvent Systems

The electrochemical behavior of tetramethylammonium hexacyanoferrate(III) is markedly different in non-aqueous solvents compared to water. cancer.gov The properties of the solvent, such as its dielectric constant and donor number, play a critical role. e-kemsciences.com In many polar non-aqueous solvents like acetonitrile, quaternary ammonium (B1175870) salts are often used as the supporting electrolyte because they are soluble and electrochemically inert over a wide potential window. researchgate.net

The reversible reduction of [Fe(CN)₆]³⁻ has been studied in aprotic solvents using tetrabutylammonium ferricyanide. dcu.ie The solvent and the supporting electrolyte cation act together to influence the redox process. e-kemsciences.com The weaker solvation of anions in many aprotic solvents compared to water can lead to stronger ion pairing between the tetramethylammonium cation and the hexacyanoferrate anions. This ion pairing can significantly affect the formal potential and the electron transfer kinetics.

In dimethyl sulfoxide (B87167) (DMSO), for example, the cation-dependent nature of the hexacyanoferrate redox process has been demonstrated, where the Gibbs energy of cation-independent electron transfer can be separated from ionic contributions. researchgate.net The large size of the TMA⁺ cation can influence the structure of the solvated ion complex, thereby modulating its electrochemical reactivity in different non-aqueous media. e-kemsciences.com

Applications of Tetramethylammonium Hexacyanoferrate Iii in Advanced Materials and Systems

Integration in Electrochemical Sensors and Biosensors

The hexacyanoferrate(III) anion, often referred to as ferricyanide (B76249), is a well-established redox mediator in electrochemical sensors due to its efficient electron transfer kinetics. guidechem.com It is commonly used in amperometric biosensors, such as those for glucose monitoring, where it shuttles electrons between the enzyme's active site and the electrode surface. guidechem.com While potassium ferricyanide is traditionally used, tetramethylammonium (B1211777) ferricyanide offers distinct advantages for certain applications, particularly in the fabrication of dry reagent electrochemical test strips. google.com

A key advantage of using tetramethylammonium ferricyanide lies in its physical properties, which can lead to improved sensor performance and stability. google.com Patents for biosensor technology reveal that the choice of the cation paired with ferricyanide is critical. google.comgoogle.com Tetramethylammonium ferricyanide has a significantly lower solubility in water compared to its potassium counterpart. google.com This property is beneficial during the manufacturing of test strips, where reagents are applied in solution and rapidly dried. google.com The lower solubility of the tetramethylammonium salt allows it to be the preferred crystalline phase to form during evaporation, providing more consistent and stable reagent layers. google.com

Table 1: Comparison of Aqueous Solubility for Ferricyanide Salts

| Compound | Solubility at Room Temperature (approx.) | Reference |

|---|---|---|

| Tetramethylammonium Ferricyanide | 0.158 M | google.com |

| Potassium Ferricyanide | 1.11 M | google.com |

Role in Energy Storage Technologies and Redox Flow Batteries

In the quest for high-performance energy storage systems, non-aqueous redox flow batteries (RFBs) have emerged as a promising technology. The performance of these batteries is heavily dependent on the properties of the redox-active materials (redoxmers) and the supporting electrolyte. While direct, large-scale application of tetramethylammonium hexacyanoferrate(III) in commercial RFBs is not yet established, research on related tetraalkylammonium hexacyanoferrate salts highlights their significant potential. acs.org

Studies on the closely related compound, tris(tetraethylammonium) hexacyanoferrate(III), have demonstrated that the electrochemical potential of the ferricyanide/ferrocyanide redox couple can be systematically tuned over a wide range by changing the solvent. acs.org This tunability is crucial for designing RFBs, as it allows for the optimization of the battery's output voltage by matching the potential of the anolyte and catholyte. The use of bulky tetraalkylammonium cations, such as tetramethylammonium, can enhance the solubility of the hexacyanoferrate salts in the organic solvents typically used in non-aqueous RFBs.

Fundamental research involving conductivity measurements of tetramethylammonium hexacyanoferrate(III) in dilute aqueous solutions provides essential data, such as limiting molar conductivities and ion association constants, across various temperatures. researchgate.netresearchgate.netorcid.org This information is critical for understanding ion transport and interactions within the electrolyte, which underpins the development of efficient energy storage devices. researchgate.net The formation of ion pairs between the tetramethylammonium cation and the hexacyanoferrate(III) anion has been investigated using Nuclear Magnetic Resonance (NMR), providing deep insight into the solution-state interactions that govern the material's electrochemical behavior. acs.org

Utilization as a Building Block for Prussian Blue Analogues and Coordination Polymers

Tetramethylammonium hexacyanoferrate(III) serves as an essential molecular building block in the rational design and synthesis of complex, multidimensional materials like Prussian Blue analogues (PBAs) and other coordination polymers. researchgate.netnih.gov In this "brick-and-mortar" synthetic approach, the hexacyanoferrate(III) anion, [Fe(CN)₆]³⁻, acts as the "mortar"—a multidentate ligand that connects metal centers through its cyanide groups. researchgate.net The tetramethylammonium cation, [(CH₃)₄N]⁺, plays a crucial role as a charge-balancing counter-ion and as a template that can direct the formation of specific framework structures by occupying cavities and channels within the polymer. researchgate.netnih.gov

The synthesis of novel coordination polymers demonstrates the utility of tetraalkylammonium hexacyanoferrates as precursors. A prime example, using a closely related cation, is the formation of the three-dimensional coordination polymer, tetraethylammonium (B1195904) (ethylenediamine)cadmium(II) hexacyanoferrate(III), with the formula (Et₄N)[[Cd(en)]₄[Fe(CN)₆]₃]. researchgate.netnih.gov This material was synthesized by reacting cadmium(II) chloride, potassium hexacyanoferrate(III), ethylenediamine (B42938) (en), and tetraethylammonium bromide. nih.gov

Single-crystal X-ray diffraction analysis revealed a complex, negatively charged 3D framework of {[[Cd(en)]₄[Fe(CN)₆]₃]ⁿ⁻} anions. researchgate.netnih.gov Within this structure, the Cd(II) atoms are octahedrally coordinated by an ethylenediamine molecule and four nitrogen atoms from bridging cyanide groups. nih.gov The [Fe(CN)₆]³⁻ anions link these cadmium centers, with some anions having all six cyanide groups acting as bridges and others having two terminal (non-bridging) cyanides. nih.gov The tetraethylammonium cations are situated within the cavities of this intricate framework, providing charge balance and structural stability. researchgate.netnih.gov The synthesis of such ordered, hybrid inorganic-organic materials is made possible by the specific size, shape, and charge of the precursor building blocks, including the tetraalkylammonium cation.

Table 2: Crystallographic Data for a Tetraethylammonium Hexacyanoferrate(III)-Derived Coordination Polymer

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | (C₈H₂₀N)[Cd₄Fe₃(CN)₁₈(C₂H₈N₂)₄] | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | C2/c | nih.gov |

| Fe-C Bond Length (avg.) | 1.941 - 1.945 Å | nih.gov |

| Cd-N Bond Length (avg.) | 2.283 - 2.441 Å | nih.gov |

Coordination polymers derived from hexacyanoferrate(III) are of significant interest for their magnetic properties, which arise from the interactions between paramagnetic metal centers bridged by the cyanide ligands. researchgate.net The [Fe(CN)₆]³⁻ anion itself is paramagnetic, containing a low-spin Fe(III) center (d⁵) with one unpaired electron. When combined with other paramagnetic transition metal ions, this can lead to materials with interesting magnetic behaviors like ferrimagnetism.

A relevant example is the layered PBA with the formula [NEt₄][Mn(5-Cl-salen)]₂[Fe(CN)₆], which incorporates the tetraethylammonium cation. acs.org This compound was found to be a ferrimagnet, where the magnetic moments on the neighboring Mn(II) and Fe(III) sites are coupled antiferromagnetically through the cyanide bridges, resulting in a net spontaneous magnetization below a critical temperature. The large tetraalkylammonium cations reside between these magnetic layers, influencing the distance and, consequently, the magnetic coupling between them. The fundamental interactions between the quaternary ammonium (B1175870) ions and the paramagnetic hexacyanoferrate(III) anion in solution, which are a precursor to these solid-state properties, have been characterized in detail by NMR spectroscopy. acs.org

Application in Photoredox Catalysis and Related Redox Processes

While specific applications of tetramethylammonium hexacyanoferrate(III) as a photoredox catalyst are not extensively documented, its inherent redox activity makes it and its analogues useful as chemical oxidants in various processes. acs.org The ability of the [Fe(CN)₆]³⁻ ion to accept an electron and be reduced to [Fe(CN)₆]⁴⁻ is fundamental to its function.

Research on tris(tetraethylammonium) hexacyanoferrate(III) has shown it to be a versatile and tunable oxidizing agent for organic synthesis. acs.org The oxidizing strength of the ferricyanide salt was found to be highly dependent on the solvent environment. By changing the solvent, the formal potential of the Fe(III)/Fe(II) couple could be shifted significantly, allowing it to be tailored for specific chemical transformations. acs.org This tunability makes it a more adaptable oxidant than salts like potassium ferricyanide, whose utility can be limited by its solubility and fixed potential in aqueous systems. This application as a tunable oxidant demonstrates a key redox process facilitated by tetraalkylammonium hexacyanoferrate salts, highlighting their potential in controlled chemical synthesis beyond the realm of catalysis.

Theoretical and Computational Chemistry of Tetramethylammonium Hexacyanoferrate Iii Systems

Density Functional Theory (DFT) Calculations on Electronic Structure and Bonding

Density Functional Theory (DFT) is a computational method used to calculate the electronic structure of atoms, molecules, and solids. mpg.de It is based on the principle that the properties of a many-electron system can be determined from its electron density, which is a function of only three spatial coordinates, making it computationally more feasible than solving the many-body Schrödinger equation directly. mpg.denih.gov DFT calculations are instrumental in understanding the bonding and electronic properties of coordination complexes like the hexacyanoferrate(III) anion, [Fe(CN)₆]³⁻.

The central iron atom in the [Fe(CN)₆]³⁻ anion is in the +3 oxidation state, resulting in a d⁵ electron configuration. unacademy.comshaalaa.com The six cyanide (CN⁻) ligands are arranged octahedrally around the central Fe(III) ion. fiveable.mequora.com According to Crystal Field Theory, these cyanide ligands act as strong-field ligands, causing a significant energy splitting of the iron's d-orbitals into a lower-energy t₂g set and a higher-energy e_g set. fiveable.mequora.com This large splitting energy favors the pairing of electrons in the lower t₂g orbitals, leading to a low-spin complex. shaalaa.comquora.comquora.com The resulting electron configuration is t₂g⁵ e_g⁰, which contains one unpaired electron. quora.com This configuration dictates the complex's magnetic behavior, rendering it paramagnetic. unacademy.com The hybridization of the iron center in this low-spin, inner orbital complex is determined to be d²sp³. unacademy.comquora.com

DFT calculations provide a more detailed picture by modeling the molecular orbitals and the covalent character of the Fe-C bonds. These calculations can be used to analyze the charge distribution and the nature of the frontier orbitals (HOMO and LUMO), which are crucial for understanding the complex's reactivity and spectroscopic properties. For instance, analysis of the electronic properties can reveal that electrons from the iodine 5p orbitals can be photo-excited to the lead 6p empty states in certain perovskite structures. rsc.org Similarly, DFT can be used to study the effects of pressure on the electronic band structure of materials, predicting transitions from semiconductor to metallic behavior. researchgate.net

| Property | Description | Source |

|---|---|---|

| Oxidation State of Fe | +3 | unacademy.comshaalaa.com |

| Electron Configuration | d⁵, low-spin (t₂g⁵ e_g⁰) | shaalaa.comquora.com |

| Hybridization | d²sp³ | unacademy.comquora.com |

| Geometry | Octahedral | fiveable.mequora.com |

| Magnetic Behavior | Paramagnetic (one unpaired electron) | unacademy.com |

Molecular Dynamics Simulations of Solvation and Interfacial Behavior

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. nih.gov These simulations have been widely employed to gain microscopic insights into the structural and dynamic properties of ions like ferrocyanide and ferricyanide (B76249) in aqueous solutions. acs.orgnih.gov By modeling the interactions between the solute (the hexacyanoferrate(III) ion and its tetramethylammonium (B1211777) counter-ion) and the solvent molecules (typically water), MD simulations can characterize solvation shells, diffusion, and behavior at interfaces. nih.govsyxbsyjg.com

Extensive MD simulations, using refined force fields specifically parameterized for the cyanide ions, have been performed to characterize the structural patterns and multiscale dynamics within the first solvation sphere of the ferricyanide anion. acs.orgnih.gov These studies investigate the solute-solvent interactions and the resulting dynamic behavior. nih.gov For the related ferrocyanide ion, it was found that stronger interactions with the solvent lead to a delay in relaxation dynamics. acs.orgnih.gov

| Focus Area | Key Findings and Investigated Properties | Source |

|---|---|---|

| Aqueous Solvation | Characterization of the first solvation sphere, solute-solvent interactions, and relaxation dynamics. | acs.orgnih.gov |

| Interfacial Behavior | Provides visualization of molecular interactions, aggregation phenomena, and their effect on interfacial tension. | nih.gov |

| Dynamic Properties | Calculation of diffusion coefficients and analysis of molecular movement over time. | nih.gov |

Modeling of Electron Transfer Processes and Reaction Mechanisms

The hexacyanoferrate(III)/hexacyanoferrate(II) couple is a classic system for studying electron transfer (ET) reactions. Computational modeling is essential for understanding the intricate mechanisms of these processes. Theoretical models can calculate key parameters such as the diabatic transfer barrier, which is the energy barrier for the electron to transfer between the ferrous and ferric states.

For instance, molecular models have been developed for the ferrous-ferric electron transfer in aqueous solution that account for electronic polarizability and cation hydrolysis. nih.gov These models have shown that the diabatic barrier to electron transfer can be influenced by environmental factors such as pH. nih.gov An increase in pH was found to increase the barrier, which is attributed to the stabilization of the Fe³⁺ ion by fluctuations in the number of hydroxide (B78521) ions in its first coordination sphere. nih.gov This effect is analogous to the barrier increasing with the dielectric constant in classical Marcus theory. nih.gov

Furthermore, these computational models can calculate the potential of mean force (PMF) between the reacting ions in solution. nih.gov The PMF describes the effective interaction between the ions, including solvent effects. It was found that increasing pH reduces the PMF between ferrous and ferric ions. nih.gov The interplay between the transfer barrier and the PMF is critical, as their effects can nearly cancel each other at typical transfer distances. nih.gov These modeling techniques allow for a deep, quantitative understanding of how the solvent and surrounding ions, such as tetramethylammonium, mediate the fundamental process of electron transfer.

| Parameter/Concept | Role in Electron Transfer Modeling | Source |

|---|---|---|

| Diabatic Transfer Barrier | The energy barrier for electron transfer; influenced by solvent and coordination sphere. | nih.gov |

| Potential of Mean Force (PMF) | Describes the effective interaction potential between reacting ions in solution. | nih.gov |

| Environmental Factors (e.g., pH) | Can alter both the transfer barrier and the PMF, thus modulating the overall reaction rate. | nih.gov |

| Electronic Coupling | The strength of the interaction between the electron donor and acceptor states. | nih.gov |

Prediction of Spectroscopic Signatures and Structural Parameters

A key application of theoretical and computational chemistry is the prediction and interpretation of spectroscopic data. By simulating molecular structures and dynamics, researchers can calculate spectroscopic signatures that can be directly compared with experimental results.

For the hexacyanoferrate(III) anion, combined computational and experimental techniques have been used to link its structural and dynamic properties in solution to its spectroscopic signatures. acs.orgnih.gov Specifically, MD simulations have been successfully used to rationalize and interpret waiting-time-dependent 2D IR spectra. nih.gov The vibrational patterns observed in these advanced spectroscopic measurements can be explained by the specific interactions between the ferricyanide ion and the neighboring water molecules as described by the simulations. acs.orgnih.gov

Computational methods, particularly DFT, are also used to predict key structural parameters. For the [Fe(CN)₆]³⁻ complex, calculations confirm the octahedral geometry and can provide precise predictions of bond lengths and angles. fiveable.mequora.com These theoretical structures serve as a crucial reference for experimental techniques like X-ray crystallography. The predictive power of these methods extends to a wide range of materials, allowing for the calculation of lattice parameters and bond lengths in complex solids like perovskites. researchgate.netresearchgate.net The agreement between calculated and experimental values serves to validate the theoretical models, reinforcing their utility in chemical research.

| Parameter | Predicted Value/Insight | Methodology | Source |

|---|---|---|---|

| Geometry | Octahedral | Crystal Field Theory, DFT | fiveable.mequora.com |

| Vibrational Spectra (IR) | Vibrational patterns rationalized by ion-water interactions. | MD Simulations, 2D IR Spectroscopy | acs.orgnih.gov |

| Bulk Lattice Constants | Calculated for various perovskites, showing good agreement with experiments. | DFT (B3PW functional) | lu.lv |

Future Research Directions and Emerging Paradigms for Tetramethylammonium Hexacyanoferrate Iii

Development of Next-Generation Electrochemical Devices

The electrochemical properties of tetramethylammonium (B1211777) hexacyanoferrate(III) make it a promising candidate for next-generation electrochemical devices. The hexacyanoferrate(III)/(II) redox couple is well-known for its reversible one-electron transfer, and the nature of the cation can significantly influence its electrochemical behavior.

Future research is anticipated to focus on leveraging the specific properties of the tetramethylammonium cation to enhance device performance. The bulky nature of the tetramethylammonium ion can influence the ionic conductivity and the stability of the electrolyte in non-aqueous battery systems. Research into the use of tetramethylammonium hexacyanoferrate(III) as a redox-active component in flow batteries or as a mediator in biosensors is a promising direction.

A key area of investigation will be the determination of precise electrochemical parameters in various solvent systems. While data for the aqueous hexacyanoferrate-tetramethylammonium ion pair exists, detailed studies on the solid compound in organic electrolytes relevant to battery applications are needed.

Table 1: Electrochemical Data for Related Hexacyanoferrate Systems

| Redox Couple | E°' (V vs. NHE) | Solvent | Reference |

| [Fe(CN)₆]³⁻/²⁻ | +0.36 | Water | wikipedia.org |

| Eu³⁺/²⁺ with tetraethylammonium (B1195904) perchlorate | Varies with concentration | Dimethylsulfoxide | acs.org |

Note: This table presents data for related systems to provide context for the potential electrochemical behavior of Tetramethylammonium Hexacyanoferrate(III).

Exploration of Advanced Catalytic Cycles

The hexacyanoferrate(III) anion is known to participate in various catalytic reactions, often involving electron transfer processes. The presence of the tetramethylammonium cation can modulate the catalytic activity by influencing the solubility and stability of the complex in different reaction media.

Emerging research paradigms may explore the use of tetramethylammonium hexacyanoferrate(III) as a catalyst or co-catalyst in organic synthesis and environmental remediation. For instance, its role in oxidation reactions, potentially activated by light or other stimuli, could be a fruitful area of study. The catalytic effect of metal ions on the hexacyanoferrate(III)-cyanide redox reaction suggests possibilities for developing multi-component catalytic systems. nih.gov For example, copper has been shown to catalyze the hexacyanoferrate(III)-cyanide redox reaction. nih.gov

Future investigations should aim to elucidate the mechanisms of these catalytic cycles, including the role of the tetramethylammonium ion in stabilizing intermediate species or facilitating substrate interaction. The development of heterogeneous catalysts by immobilizing tetramethylammonium hexacyanoferrate(III) on solid supports is another promising avenue.

Integration into Supramolecular Assemblies for Controlled Functionality

The design and synthesis of functional supramolecular assemblies are at the forefront of modern chemistry. The distinct ionic components of tetramethylammonium hexacyanoferrate(III) make it an excellent building block for constructing ordered, multi-dimensional structures.

The development of these supramolecular structures could lead to materials with novel properties, such as molecular magnets, sensors, or porous materials for gas storage and separation. The synergy between the physical properties of the individual components within these assemblies is a key area for exploration.

New Frontiers in Spectroscopic and Structural Analysis

A thorough understanding of the structure-property relationships of tetramethylammonium hexacyanoferrate(III) is crucial for its rational application. While the crystal structures of many related hexacyanoferrate salts have been determined, detailed structural and spectroscopic data for the tetramethylammonium salt are still emerging.

Future research should focus on single-crystal X-ray diffraction studies to precisely determine its crystal structure, including bond lengths, bond angles, and packing arrangements. Such studies on related tetramethylammonium complexes have revealed interesting structural features, such as disorder in the cation.

Advanced spectroscopic techniques, including temperature-dependent infrared and Raman spectroscopy, will provide valuable insights into the vibrational modes of the tetramethylammonium cation and the hexacyanoferrate(III) anion. These techniques can also be used to probe intermolecular interactions and detect phase transitions. The correlation of spectroscopic data with theoretical calculations will further deepen the understanding of the electronic structure and bonding within the compound.

Table 2: Spectroscopic Data for Related Hexacyanoferrate(III) and Tetramethylammonium Compounds

| Compound | Technique | Key Vibrational Frequencies (cm⁻¹) | Reference |

| K₃[Fe(CN)₆] | Raman (aqueous solution) | ν(C≡N): ~2135 | |

| K₃[Fe(CN)₆] | Infrared | ν(C≡N): ~2120, ν(Fe-C): ~580 | |

| [(CH₃)₄N]CdBr₃ | Raman | TMA internal modes: ~950, ~1450, ~3000 |

Note: This table provides representative spectroscopic data for the constituent ions of Tetramethylammonium Hexacyanoferrate(III) from related compounds.

常见问题

Q. What are the recommended storage and handling protocols for tetramethylammonium ferricyanide to ensure stability in laboratory settings?

Tetramethylammonium ferricyanide should be stored in airtight, light-resistant containers under an inert atmosphere (e.g., nitrogen or argon) at 2–8°C. Due to its hygroscopic nature (common among quaternary ammonium salts ), desiccants like silica gel should be used. Handling should occur in a glovebox or under dry conditions to prevent moisture absorption, which can alter reactivity. For long-term stability, periodic checks via FT-IR or elemental analysis are advised to confirm purity.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing tetramethylammonium ferricyanide?

Key techniques include:

- Single-crystal X-ray diffraction (SCXRD): Resolves crystal structure and confirms the Fe(III) coordination environment .

- UV-Vis spectroscopy: Identifies charge-transfer bands (e.g., Fe³⁺ → CN⁻ transitions) in aqueous or organic solvents.

- FT-IR spectroscopy: Detects CN stretching vibrations (~2100 cm⁻¹) and CH₃ bending modes from the tetramethylammonium cation .

- Mössbauer spectroscopy: Quantifies Fe oxidation states and magnetic properties .

Q. What synthetic routes are reported for preparing high-purity tetramethylammonium ferricyanide (≥97%)?

A common method involves metathesis between potassium ferricyanide (K₃[Fe(CN)₆]) and tetramethylammonium chloride in aqueous solution. The product is isolated via slow evaporation, yielding yellow crystals. Purity is enhanced by recrystallization from ethanol/water mixtures, followed by vacuum drying . Alternative routes use ion-exchange resins to replace K⁺ with tetramethylammonium cations .

Advanced Questions

Q. How can researchers resolve discrepancies in redox potential measurements of tetramethylammonium ferricyanide across electrochemical studies?

Discrepancies often arise from differences in electrode calibration, electrolyte composition, or solvent effects. To standardize measurements:

- Use a Ag/AgCl reference electrode and Pt working electrode.

- Maintain consistent ionic strength (e.g., 0.1 M KCl or TBAPF₆ ).

- Normalize data against a known redox couple (e.g., ferrocene/ferrocenium) .

Statistical analysis of electrode array responses, as demonstrated for potassium ferricyanide (RSD <5% for repetitive injections ), can identify systematic errors.

Q. What mechanistic insights exist for tetramethylammonium ferricyanide’s role in electron-transfer catalysis?

In organic synthesis, tetramethylammonium ferricyanide acts as a single-electron oxidant. For example, it facilitates the oxidation of alcohols to ketones via a Fe³⁺/Fe²⁺ redox cycle. Kinetic studies suggest the reaction proceeds through an inner-sphere mechanism, where CN⁻ ligands stabilize transition states . Its efficacy in non-aqueous solvents (e.g., acetonitrile) is attributed to the tetramethylammonium cation’s ability to enhance solubility and reduce ion pairing .

Q. How does the counterion in tetramethylammonium salts influence their reactivity in redox-mediated applications?

The counterion affects solubility, conductivity, and ion-pairing dynamics. For example:

- Chloride (TMACl): Forms strong ion pairs, reducing Fe³⁺ accessibility .

- Hexafluorophosphate (TMAPF₆): Minimizes ion pairing, enhancing electrochemical reversibility .

Comparative studies using cyclic voltammetry (CV) show that larger, less-coordinating anions (e.g., PF₆⁻) improve redox peak separation and reproducibility .

Q. What strategies mitigate decomposition of tetramethylammonium ferricyanide under acidic or high-temperature conditions?

Decomposition pathways include CN⁻ ligand loss or Fe³⁺ reduction. Mitigation approaches:

- pH control: Maintain neutral or weakly basic conditions (pH 7–9) to stabilize CN⁻ ligands.

- Low-temperature reactions: Perform syntheses below 40°C to prevent thermal degradation.

- Additives: Use radical scavengers (e.g., BHT) to inhibit free-radical side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。